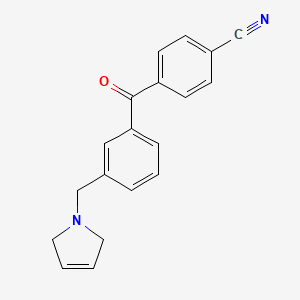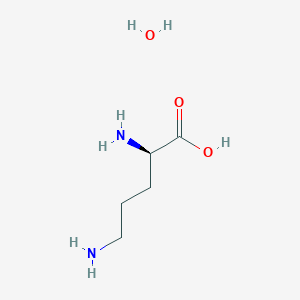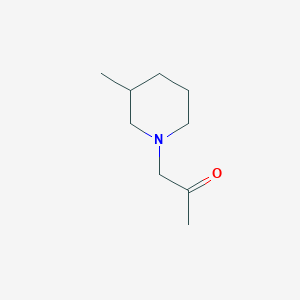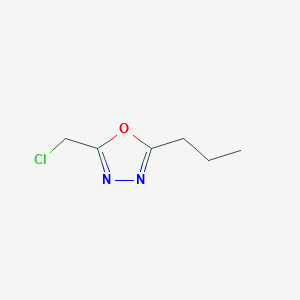
3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone
Overview
Description
3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a piperazine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is structurally similar to imatinib , a known inhibitor of Bcr-Abl protein tyrosine kinase , c-Kit , and a platelet-derived growth factor receptor . These targets are involved in cell proliferation and growth, and their inhibition can lead to the control of certain types of cancers .
Mode of Action
Given its structural similarity to imatinib , it may also act as an ATP-competitive selective inhibitor . This means it competes with ATP for binding to the kinase domain of its targets, thereby inhibiting their activity and downstream signaling pathways .
Biochemical Pathways
If we consider its potential similarity to imatinib , it might affect pathways related to cell proliferation and growth, such as the Bcr-Abl signaling pathway .
Result of Action
If it acts similarly to imatinib , it could potentially inhibit uncontrolled cell proliferation and growth, thereby controlling certain types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone typically involves a multi-step process. One common method involves the reaction of 4-methylpiperazine with benzoyl chloride to form 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride. This intermediate is then reacted with ethyl 3-aminobenzoate under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of N,N’-carbonyldiimidazole (CDI) as a condensing agent has been reported to improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.
Scientific Research Applications
3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
3'-carboethoxy-2-(4-methylpiperazinomethyl) benzophenone can be compared with other similar compounds, such as:
Imatinib: A well-known anticancer drug that also contains a piperazine ring and benzoyl group.
Ethyl 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoate: Another compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-27-22(26)18-9-6-8-17(15-18)21(25)20-10-5-4-7-19(20)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOPEOMCHVEDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643866 | |
| Record name | Ethyl 3-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-92-8 | |
| Record name | Ethyl 3-{2-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N,N-Dimethyl-[3,3'-bipyridin]-6-amine](/img/structure/B1614124.png)

